tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate
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Overview
Description
tert-Butyl N-(2-methanesulfonamidocyclohexyl)carbamate: is a chemical compound with the molecular formula C12H24N2O4S and a molecular weight of 292.40 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-methanesulfonamidocyclohexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2-methanesulfonamidocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(2-methanesulfonamidocyclohexyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new chemical reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can be used to modify proteins and peptides, aiding in the investigation of biological pathways and mechanisms .
Medicine: It can be used as a pharmacophore in drug discovery, helping to identify and optimize lead compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methanesulfonamidocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl N-hydroxycarbamate: This compound is similar in structure and is used in similar applications, such as organic synthesis and medicinal chemistry.
N-Boc-ethylenediamine: Another related compound used as a protecting group in peptide synthesis.
Uniqueness: tert-Butyl N-(2-methanesulfonamidocyclohexyl)carbamate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its methanesulfonamide group, in particular, provides unique reactivity and interaction capabilities compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-(methanesulfonamido)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13-9-7-5-6-8-10(9)14-19(4,16)17/h9-10,14H,5-8H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVMKPZNXJYXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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